Dapagliflozin 3-o-glucuronide

Description

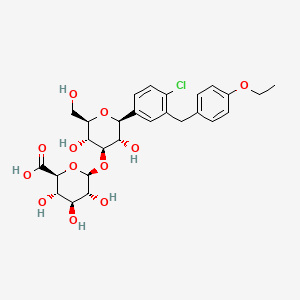

Structure

3D Structure

Properties

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[(2S,3S,4R,5R,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H33ClO12/c1-2-37-15-6-3-12(4-7-15)9-14-10-13(5-8-16(14)28)23-22(34)24(18(30)17(11-29)38-23)39-27-21(33)19(31)20(32)25(40-27)26(35)36/h3-8,10,17-25,27,29-34H,2,9,11H2,1H3,(H,35,36)/t17-,18-,19+,20+,21-,22+,23+,24+,25+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYZULHSUKTZGTR-PTNNFGGUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33ClO12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

585.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1351438-75-9 | |

| Record name | Dapagliflozin 3-O-glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1351438759 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DAPAGLIFLOZIN 3-O-GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X42P3B148J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

chemical structure of Dapagliflozin 3-o-glucuronide

Structural Characterization, Biosynthesis, and Bioanalytical Protocols

Executive Summary & Structural Identity

Dapagliflozin 3-O-glucuronide (often referred to as M25 or D3OG ) is the primary circulating metabolite of the SGLT2 inhibitor Dapagliflozin. Unlike the parent drug, which actively inhibits glucose reabsorption in the proximal tubule, the 3-O-glucuronide conjugate is pharmacologically inactive (2600-fold less potent).

Understanding the structural integrity and bioanalysis of this metabolite is critical for establishing mass balance in clinical trials and monitoring drug clearance, particularly in patients with renal or hepatic impairment where UGT1A9 activity may vary.

Chemical Identity Table

| Property | Description |

| Systematic Name | (2S,3S,4S,5R,6R)-6-(((2S,3S,4R,5R,6R)-2-(4-Chloro-3-(4-ethoxybenzyl)phenyl)-3,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-4-yl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid |

| Molecular Formula | C₂₇H₃₃ClO₁₂ |

| Molecular Weight | 585.00 g/mol |

| Parent Drug | Dapagliflozin (MW: 408.87 g/mol ) |

| Metabolic Transformation | Glucuronidation (+176.12 Da) |

| Primary Enzyme | UGT1A9 (Uridine 5'-diphospho-glucuronosyltransferase) |

| Pharmacological Status | Inactive (SGLT2 IC₅₀ > 10 µM) |

Structural Elucidation & Biosynthesis

The formation of Dapagliflozin 3-O-glucuronide represents a specific regiospecific conjugation. Dapagliflozin is a C-aryl glucoside , meaning the glucose moiety is attached to the aglycone phenyl ring via a carbon-carbon bond (resistant to hydrolysis) rather than a labile O-glycosidic bond.

The "3-O" designation refers to the hydroxyl group at the C3 position of the glucose moiety of the Dapagliflozin molecule itself. This specific hydroxyl group is glucuronidated by the enzyme UGT1A9.

Metabolic Pathway Diagram

The following diagram illustrates the biotransformation of Dapagliflozin to its major metabolite.

Figure 1: Biotransformation pathway of Dapagliflozin mediated by UGT1A9.

Structural Validation Logic

To confirm the identity of the 3-O-glucuronide during synthesis or isolation, the following spectroscopic markers are definitive:

-

Mass Spectrometry (MS):

-

Appearance of a molecular ion at m/z 583.1 [M-H]⁻ (Negative mode).

-

Fragmentation yielding the parent aglycone ion m/z 407.1 [Parent-H]⁻ upon loss of the glucuronic acid moiety (neutral loss of 176 Da).

-

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: The presence of an additional anomeric proton signal (doublet, δ ~4.0–4.5 ppm, J ≈ 8.0 Hz) indicates a β-linked glucuronic acid.

-

Shift Diagnostic: The proton attached to the C3 carbon of the Dapagliflozin glucose ring will exhibit a significant downfield shift (deshielding) compared to the parent spectrum, confirming the site of conjugation.

-

Bioanalytical Protocol: LC-MS/MS Quantification

This protocol outlines a self-validating method for the simultaneous quantification of Dapagliflozin and Dapagliflozin 3-O-glucuronide in plasma.[1][2]

Sample Preparation (Protein Precipitation)

-

Principle: Simple precipitation is preferred to prevent hydrolysis of the glucuronide metabolite.

-

Step 1: Aliquot 50 µL of plasma into a 96-well plate.

-

Step 2: Add 150 µL of Internal Standard (IS) solution (Deuterated Dapagliflozin-D5 in Acetonitrile/Methanol 50:50).

-

Step 3: Vortex vigorously for 2 minutes.

-

Step 4: Centrifuge at 4,000 rpm for 10 minutes at 4°C.

-

Step 5: Transfer 100 µL of supernatant to a fresh plate and dilute with 100 µL of water (to match initial mobile phase strength).

Chromatographic Conditions

-

Column: Agilent Poroshell 120 EC-C18 (2.1 × 50 mm, 2.7 µm) or equivalent.

-

Mobile Phase A: 10 mM Ammonium Acetate in Water (pH native or adjusted to 5.0).

-

Mobile Phase B: Acetonitrile.

-

Gradient:

-

0.0 min: 20% B

-

2.0 min: 80% B

-

3.0 min: 80% B

-

3.1 min: 20% B

-

5.0 min: Stop

-

-

Flow Rate: 0.4 mL/min.

Mass Spectrometry Parameters (MRM)

The method utilizes Negative Electrospray Ionization (ESI-) for the metabolite to maximize sensitivity and stability.

| Analyte | Polarity | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Rationale |

| Dapagliflozin | Neg (-) | 467.1 [M+Acetate]⁻ | 329.1 | 20 | Acetate adduct is often more stable than [M-H]- for C-glycosides. |

| Dapa-3-O-G | Neg (-) | 583.1 [M-H]⁻ | 407.1 | 25 | Diagnostic Transition: Loss of glucuronic acid (-176 Da). |

| IS (Dapa-D5) | Neg (-) | 472.1 [M+Acetate]⁻ | 334.1 | 20 | Matches parent ionization. |

Critical Note: While Dapagliflozin can be analyzed in positive mode (m/z 426 -> 107), the glucuronide is significantly more sensitive in negative mode. For simultaneous assays, polarity switching or a compromised negative mode method is standard.

Analytical Workflow Diagram

Figure 2: LC-MS/MS workflow for simultaneous quantification.

Synthesis & Standard Generation[4]

For laboratories unable to purchase certified reference material, enzymatic biosynthesis is the most reliable method to generate the 3-O-glucuronide standard, avoiding complex protection/deprotection steps required in chemical synthesis.

Enzymatic Synthesis Protocol

-

Reaction Mix:

-

Substrate: Dapagliflozin (100 µM)

-

Enzyme: Recombinant Human UGT1A9 microsomes (0.5 mg/mL protein)

-

Cofactor: UDP-Glucuronic Acid (2 mM)

-

Buffer: Tris-HCl (50 mM, pH 7.5) + MgCl₂ (10 mM)

-

Activator: Alamethicin (25 µg/mg protein)

-

-

Incubation: Incubate at 37°C for 2–4 hours.

-

Termination: Stop reaction with ice-cold Acetonitrile.

-

Purification: Isolate the metabolite using semi-preparative HPLC.

-

Validation: Confirm structure via MS (m/z 583 -> 407) and enzymatic hydrolysis (treat with

-glucuronidase to recover parent Dapagliflozin).

References

-

PubChem. (2025).[3] Dapagliflozin 3-O-glucuronide (Compound CID 91617971). National Library of Medicine. [Link]

-

Obermeier, M., et al. (2010). In vitro characterization of the metabolism of dapagliflozin, a SGLT2 inhibitor, in human liver and kidney. Drug Metabolism and Disposition. [Link] (Contextual citation for UGT1A9 mechanism).

-

Aubry, A. F., et al. (2010). Validated LC-MS/MS methods for the determination of dapagliflozin... in rat plasma. Bioanalysis.[1][2][4][5][6] [Link]

-

Kalyan, S., & Parle, A. (2020). A Validated LC-MS/MS Method for Determination of Dapagliflozin in Tablet Formulation.[4][7] IOSR Journal of Pharmacy. [Link]

-

Cao, K., et al. (2017).[8] Synthesis of unlabelled and stable-isotope-labelled glucuronide metabolites of dapagliflozin.[8] Journal of Labelled Compounds and Radiopharmaceuticals.[8] [Link]

Sources

- 1. A Simple and Sensitive LC-MS/MS Method for Determination of Dapagliflozin and Its Major Metabolite in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Simple, Sensitive, and Stable LC-MS/MS Method for the Simultaneous Determination and Pharmacokinetic Study of Dapagliflozin and Its Metabolite D3OG in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dapagliflozin 3-O-glucuronide | C27H33ClO12 | CID 91617971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. iosrphr.org [iosrphr.org]

- 5. mdpi.com [mdpi.com]

- 6. Sodium-Glucose Transport 2 (SGLT2) Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. iosrphr.org [iosrphr.org]

- 8. Synthesis of unlabelled and stable-isotope-labelled glucuronide metabolites of dapagliflozin and synthesis of stable-isotope-labelled dapagliflozin - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Dapagliflozin 3-O-Glucuronide (CAS 1351438-75-9)

[3][4][5][6][7][8]

Executive Summary

Dapagliflozin 3-O-glucuronide (D3OG) is the major circulating metabolite of dapagliflozin, formed exclusively via uridine diphosphate glucuronosyltransferase 1A9 (UGT1A9).[3] Unlike its parent compound, D3OG lacks pharmacological activity against SGLT2 (2,600-fold less potent) but serves as a critical biomarker for renal clearance and drug-drug interaction (DDI) studies.[3] Its accumulation is significantly correlated with renal impairment, making its quantification essential in clinical pharmacokinetics.[3]

Chemical Identity & Physicochemical Properties

The following data defines the reference standard for D3OG. Researchers should verify these parameters when sourcing materials for bioanalytical assays.

| Parameter | Specification |

| Chemical Name | Dapagliflozin 3-O-β-D-Glucuronide |

| CAS Number | 1351438-75-9 |

| Molecular Formula | C₂₇H₃₃ClO₁₂ |

| Molecular Weight | 585.00 g/mol |

| Parent Compound | Dapagliflozin (CAS 461432-26-8) |

| Solubility | Soluble in DMSO, Methanol, Water |

| Purity Requirement | ≥95% (HPLC) for quantitative standards |

| Appearance | White to off-white crystalline solid |

| SMILES | CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@H]3CO)O)O[C@H]4C(=O)O)O)O)O)O)Cl |

Metabolic Pathway: UGT1A9-Mediated Glucuronidation

Dapagliflozin undergoes extensive metabolism, primarily in the liver and kidney.[4] The dominant pathway is the direct O-glucuronidation at the C3-hydroxyl position of the glucose moiety.[3]

Mechanism of Action[11][15]

-

Reaction: Transfer of glucuronic acid from UDP-glucuronic acid (UDP-GA) to the C3-OH of dapagliflozin.[3]

-

Significance: This conversion renders the molecule hydrophilic, facilitating renal elimination. Approximately 60% of a dapagliflozin dose is recovered in urine as D3OG [1].[6]

Pathway Visualization

The following diagram illustrates the biotransformation of Dapagliflozin to D3OG.

Figure 1: UGT1A9-mediated biotransformation of Dapagliflozin to its 3-O-glucuronide conjugate.[3]

Pharmacokinetics & Renal Implications

Understanding the kinetics of D3OG is critical for dosing in special populations.

-

Renal Impairment: Systemic exposure to D3OG increases markedly as renal function declines.[3] In patients with severe renal impairment, D3OG exposure is significantly higher compared to healthy controls, although the parent drug exposure remains relatively stable [2].

-

Drug-Drug Interactions (DDIs): Since UGT1A9 is the sole major clearance pathway, inhibitors of UGT1A9 (e.g., mefenamic acid) can increase dapagliflozin exposure, while inducers (e.g., rifampin) can decrease it.[3][4] D3OG levels serve as the inverse marker for these interactions.

Analytical Protocol: LC-MS/MS Quantification

The following protocol outlines a validated method for the simultaneous quantification of Dapagliflozin and D3OG in human plasma, based on recent bioanalytical standards [3].

Method Overview

-

Matrix: Human Plasma (K2EDTA).[3]

-

Sample Prep: Protein Precipitation (PPT) or Solid Phase Extraction (SPE).[3]

-

Instrumentation: UHPLC coupled with Triple Quadrupole MS (e.g., Agilent 6495 or Sciex QTRAP).[3]

Step-by-Step Workflow

-

Sample Preparation:

-

Chromatography (UHPLC):

-

Mass Spectrometry (ESI-):

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |

| Dapagliflozin | 407.1 [M-H]⁻ | 329.1 | 20 |

| D3OG | 583.1 [M-H]⁻ | 407.1 (Loss of glucuronide) | 25 |

| IS (Dapa-d5) | 412.1 [M-H]⁻ | 334.1 | 20 |

Analytical Workflow Diagram

Figure 2: LC-MS/MS workflow for the extraction and quantification of D3OG in biological matrices.[3]

Synthesis & Sourcing for Research

For research purposes, D3OG is typically obtained via two primary routes:

-

Chemical Standards (Preferred): High-purity standards (>95%) are available from specialized metabolite vendors (e.g., Cayman Chemical, Toronto Research Chemicals).[3] This is the recommended route for quantitative assay validation.

-

Enzymatic Biosynthesis: For metabolic stability studies, D3OG can be generated in situ by incubating Dapagliflozin with:

Note: Chemical synthesis involves the glycosylation of the protected dapagliflozin aglycone with an activated glucuronic acid donor (e.g., acetobromo-α-D-glucuronic acid methyl ester), followed by deprotection.[3] This route requires advanced synthetic organic chemistry capabilities.[3]

References

-

Kasichayanula, S., et al. (2014).[3] "Clinical Pharmacokinetics and Pharmacodynamics of Dapagliflozin, a Selective Inhibitor of Sodium-Glucose Co-transporter Type 2." Clinical Pharmacokinetics. Link

-

van der Walt, J.S., et al. (2013).[3] "A Nonlinear Mixed Effects Pharmacokinetic Model for Dapagliflozin and Dapagliflozin 3-O-glucuronide in Renal or Hepatic Impairment." CPT: Pharmacometrics & Systems Pharmacology. Link

-

Zhang, J., et al. (2021).[3] "A Simple, Sensitive, and Stable LC-MS/MS Method for the Simultaneous Determination and Pharmacokinetic Study of Dapagliflozin and Its Metabolite D3OG in Human Plasma." Journal of Analytical Methods in Chemistry. Link

-

PubChem Compound Summary. "Dapagliflozin 3-O-glucuronide (CID 91617971)."[3] National Center for Biotechnology Information.[3] Link[3]

Sources

- 1. researchgate.net [researchgate.net]

- 2. A Nonlinear Mixed Effects Pharmacokinetic Model for Dapagliflozin and Dapagliflozin 3-O-glucuronide in Renal or Hepatic Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. Dapagliflozin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dapagliflozin-3-O--D-Glucuronide | 1351438-75-9 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. A Simple, Sensitive, and Stable LC-MS/MS Method for the Simultaneous Determination and Pharmacokinetic Study of Dapagliflozin and Its Metabolite D3OG in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Dapagliflozin 3-O-Glucuronide: Metabolic Pathway Elucidation and Structural Characterization

[1][2]

Content Type: Technical Whitepaper Subject: Drug Metabolism & Pharmacokinetics (DMPK) / Medicinal Chemistry Estimated Reading Time: 12 Minutes[1][2]

Executive Summary

The metabolic profiling of Dapagliflozin (Farxiga/Forxiga), a highly selective SGLT2 inhibitor, reveals a clearance mechanism distinct from many oral antidiabetics. Unlike agents primarily cleared via oxidative pathways (CYP450), Dapagliflozin undergoes extensive Phase II conjugation.[1][2] The primary circulating and urinary metabolite is Dapagliflozin 3-O-glucuronide (D3OG) .[1][2]

This guide details the technical discovery of D3OG, emphasizing the role of UGT1A9 , the structural elucidation distinguishing the 3-O regioisomer from other potential conjugates, and the definitive chemical synthesis used to validate these findings. Understanding this pathway is critical for evaluating drug-drug interactions (DDIs) and renal clearance dynamics.[1][2]

Metabolic Pathway & Enzyme Kinetics[2][3]

Dapagliflozin is a C-glucoside, a structural class chosen for its resistance to hydrolytic cleavage by

The Role of UGT1A9

Experimental phenotyping using recombinant human UGTs identified UGT1A9 as the primary catalyst for the formation of D3OG. While UGT1A1, UGT1A10, and UGT2B7 show minor activity, UGT1A9 accounts for the vast majority of intrinsic clearance (

Unique Renal-Hepatic Axis: Unlike most drugs where glucuronidation is almost exclusively hepatic, UGT1A9 is highly expressed in the human kidney cortex.[1][2]

-

Kidney: Significant local metabolism due to high UGT1A9 expression (approx.[2] 8-fold higher mRNA expression in kidney vs. liver).[2][3]

-

Implication: Renal impairment significantly alters D3OG formation kinetics, a critical consideration in clinical dosing.[2]

Pathway Visualization[1]

Figure 1: The primary metabolic clearance pathway of Dapagliflozin via UGT1A9-mediated glucuronidation.[1][2]

Structural Elucidation of D3OG

The identification of D3OG required distinguishing between the four possible hydroxyl conjugation sites on the glucose ring (C2, C3, C4, C6).

Analytical Challenge

Mass spectrometry (LC-MS/MS) of plasma and urine samples revealed a metabolite with a mass shift of +176 Da (glucuronic acid moiety).[1][2]

-

Metabolite [M+H]+: m/z 585

-

Fragmentation: Loss of 176 Da confirmed a glucuronide, but MS/MS fragmentation patterns are often insufficient to assign regiochemistry on a sugar ring.

NMR Characterization

Definitive assignment relied on Nuclear Magnetic Resonance (NMR) spectroscopy of the isolated metabolite.

| Parameter | Observation | Structural Inference |

| 1H NMR Shift | Downfield shift of the proton at C3 of the glucose ring (~0.5 - 1.0 ppm shift relative to parent).[1][2] | Indicates acylation/glycosylation at the C3 oxygen.[4] |

| 13C NMR Shift | Downfield shift of the C3 carbon signal. | Confirms direct attachment at C3. |

| HMBC Correlation | Cross-peak between the anomeric proton of the glucuronic acid and the C3 carbon of the Dapagliflozin glucose moiety. | Definitive proof of the C3-O-Glucuronide linkage.[1][2] |

| ROESY | Spatial proximity correlations between the glucuronic acid anomeric proton and protons H2/H4 of the Dapagliflozin ring. | Confirms stereochemistry ( |

Why the 3-Position?

The C6 primary alcohol is sterically accessible but often less nucleophilic in enzyme pockets than expected. The C2 and C4 positions are sterically hindered or involved in hydrogen bonding networks. The C3 position on the

Synthesis of the Reference Standard

To validate the structure and provide a standard for quantitative bioanalysis, a definitive chemical synthesis was required. The strategy involves selective protection of the Dapagliflozin sugar moiety to expose only the C3-OH.

Synthetic Workflow

Step 1: Selective Protection Dapagliflozin is treated with a bulky protecting group (e.g., TBDMS or benzylidene acetal) that preferentially blocks the C6 and C4/C2 positions.[2] A common strategy for glucose derivatives is forming a 4,6-O-benzylidene acetal, leaving C2 and C3.[1][2]

Step 2: Glycosylation (Koenigs-Knorr Type)

The partially protected Dapagliflozin is reacted with an activated glucuronic acid donor (e.g., acetobromo-

-

Note: This reaction yields the protected glucuronide.

Step 3: Deprotection Sequential removal of the protecting groups (hydrolysis of esters, hydrogenolysis of benzyl groups) yields the final Dapagliflozin 3-O-glucuronide.[2]

Synthesis Diagram[1]

Figure 2: Synthetic logic for the production of the authentic D3OG reference standard.

Pharmacological Characterization[5][6][7][8][9]

Following synthesis, the metabolite was screened to determine its biological activity. This is a standard safety requirement to ensure metabolites do not contribute to off-target toxicity or prolonged efficacy.[1][2]

Experimental Protocols

Protocol: In Vitro UGT Phenotyping

Objective: Confirm UGT1A9 involvement.

-

System Preparation: Thaw recombinant human UGT supersomes (rUGT1A1, 1A9, 2B7, etc.) on ice.

-

Incubation Mix:

-

Reaction: Incubate at 37°C for 30–60 minutes.

-

Termination: Add ice-cold Acetonitrile (1:1 v/v) containing internal standard.

-

Analysis: Centrifuge (3000 x g, 10 min) and inject supernatant onto LC-MS/MS.

-

Data Analysis: Monitor formation of m/z 585 -> 409 transition. Calculate intrinsic clearance (

) for each isoform.[1][2]

Protocol: Isolation of Metabolite from Urine (Discovery Phase)

Objective: Isolate sufficient quantity for NMR when synthetic standard is unavailable.[2]

-

Collection: Pool urine from healthy volunteers dosed with Dapagliflozin (0–24h post-dose).[1][2]

-

SPE Extraction:

-

Fractionation: Evaporate eluate and reconstitute. Inject onto Semi-Prep HPLC (C18 column).

-

Collection Trigger: Collect fraction corresponding to the [M+H]+ 585 peak.

-

Lyophilization: Freeze-dry the collected fraction to obtain a white powder for NMR analysis (

or

References

-

Kasichayanula, S., et al. (2014).[2][5] Clinical Pharmacokinetics and Pharmacodynamics of Dapagliflozin, a Selective Inhibitor of Sodium-Glucose Co-transporter Type 2.[4][5][6] Clinical Pharmacokinetics. Link

-

Obermeier, M., et al. (2010).[2] In vitro characterization of the metabolism of dapagliflozin, a SGLT2 inhibitor, in human liver and kidney. Drug Metabolism and Disposition. Link

-

Meng, W., et al. (2008).[2] Discovery of Dapagliflozin: A Potent, Selective Renal Sodium-Dependent Glucose Cotransporter 2 (SGLT2) Inhibitor for the Treatment of Type 2 Diabetes.[2][6] Journal of Medicinal Chemistry. Link[1][2]

-

Van der Walt, J.S., et al. (2013).[2][5] A Nonlinear Mixed Effects Pharmacokinetic Model for Dapagliflozin and Dapagliflozin 3-O-glucuronide in Renal or Hepatic Impairment. CPT: Pharmacometrics & Systems Pharmacology. Link[1][2]

-

PubChem Compound Summary. (2024). Dapagliflozin 3-O-glucuronide (CID 91617971).[1][2][7] National Center for Biotechnology Information.[1][2] Link[1][2]

Sources

- 1. Dapagliflozin 3-O-glucuronide | C27H33ClO12 | CID 91617971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. A Nonlinear Mixed Effects Pharmacokinetic Model for Dapagliflozin and Dapagliflozin 3-O-glucuronide in Renal or Hepatic Impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dapagliflozin | C21H25ClO6 | CID 9887712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. A Nonlinear Mixed Effects Pharmacokinetic Model for Dapagliflozin and Dapagliflozin 3-O-glucuronide in Renal or Hepatic Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

Dapagliflozin 3-o-glucuronide IUPAC name and synonyms

Content Type: Technical Guide / Whitepaper Target Audience: Researchers, Pharmacokineticists, and Drug Development Scientists

Executive Summary

Dapagliflozin 3-O-glucuronide (Dapa-3-O-G), also known by its development code BMS-801576 , is the primary pharmacologically inactive metabolite of the SGLT2 inhibitor dapagliflozin. Formed predominantly via the uridine diphosphate glucuronosyltransferase 1A9 (UGT1A9) pathway, this metabolite accounts for approximately 60% of the eliminated dose in humans.

While Dapa-3-O-G lacks therapeutic efficacy (exhibiting 2,600-fold lower potency than the parent drug), its quantification is critical for comprehensive pharmacokinetic (PK) profiling, renal clearance studies, and drug-drug interaction (DDI) assessments. This guide provides a definitive reference for its nomenclature, structural chemistry, biosynthetic origin, and analytical quantification.

Chemical Identity & Nomenclature

Precise nomenclature is essential for regulatory filing and database searching. Dapa-3-O-G is a glucuronide conjugate formed at the C3-hydroxyl position of the glucose moiety of the parent molecule.

Core Identifiers

| Parameter | Detail |

| Common Name | Dapagliflozin 3-O-glucuronide |

| Synonyms | BMS-801576; Dapagliflozin M-15 metabolite; D3OG; Dapagliflozin-3-O-β-D-glucuronide |

| CAS Registry Number | 1351438-75-9 |

| Molecular Formula | C₂₇H₃₃ClO₁₂ |

| Molecular Weight | 585.00 g/mol |

| Monoisotopic Mass | 584.166 g/mol |

Systematic IUPAC Name

The systematic name reflects the β-glycosidic linkage between the glucuronic acid and the 3-position of the glucose ring on the dapagliflozin aglycone.

(2S,3S,4S,5R,6R)-6-[(2S,3S,4R,5R,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

Structural Characterization & Biosynthesis

Dapagliflozin is a C-glucoside, meaning the glucose ring is attached to the phenyl group via a carbon-carbon bond (resistant to β-glucosidases). Metabolism occurs via O-glucuronidation on the sugar moiety, specifically at the C3 hydroxyl group.

The UGT1A9 Pathway

The conversion is catalyzed almost exclusively by UGT1A9 , primarily in the liver and kidneys. This specificity makes Dapa-3-O-G a sensitive probe for UGT1A9 activity and potential polymorphisms.

Pathway Diagram

The following diagram illustrates the biotransformation logic.[1]

Figure 1: UGT1A9-mediated metabolic pathway of Dapagliflozin.

Analytical Protocol: LC-MS/MS Quantification

Quantifying Dapa-3-O-G requires a validated LC-MS/MS method.[2][3][4][5][6][7][8][9][10] Due to the polarity of the glucuronide, Negative Ion Mode (ESI-) is often preferred for higher sensitivity and cleaner fragmentation patterns compared to the positive mode often used for the parent drug.

Methodological Parameters

-

Instrument: Triple Quadrupole Mass Spectrometer (e.g., Agilent 6495 or Sciex QTRAP).

-

Ionization Source: Electrospray Ionization (ESI) in Negative Mode .[4][5]

-

Column: C18 Reverse Phase (e.g., Poroshell 120 EC-C18, 2.1 x 50 mm, 2.7 µm).

-

Mobile Phase:

-

Phase A: 10 mM Ammonium Formate in Water.

-

Phase B: Acetonitrile or Methanol.[10]

-

MRM Transitions

The detection relies on the cleavage of the glucuronic acid moiety.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Note |

| Dapa-3-O-G | 583.1 [M-H]⁻ | 407.1 [Aglycone-H]⁻ | 25-35 | Loss of glucuronic acid (176 Da) |

| Dapagliflozin | 407.1 [M-H]⁻ | 329.1 | 20-30 | Characteristic fragmentation |

| IS (Dapa-D5) | 412.1 [M-H]⁻ | 334.1 | 20-30 | Deuterated internal standard |

Experimental Workflow

The following workflow ensures high recovery and minimal matrix effects, critical for plasma/urine analysis.

Figure 2: Sample preparation and LC-MS/MS workflow for Dapa-3-O-G quantification.[6]

Clinical Pharmacology & Relevance

Understanding the behavior of Dapa-3-O-G is essential for interpreting clinical data, particularly in special populations.

-

Pharmacokinetics: Following oral administration, dapagliflozin is rapidly absorbed and extensively metabolized. Dapa-3-O-G represents >95% of drug-related material in plasma but contributes no therapeutic effect.

-

Renal Impairment: As Dapa-3-O-G is renally eliminated, its systemic exposure (AUC) increases significantly in patients with severe renal impairment, though this is considered toxicologically benign due to its inactivity.

-

Drug-Drug Interactions (DDI):

-

Inhibitors: Co-administration with Mefenamic Acid (a strong UGT1A9 inhibitor) increases dapagliflozin systemic exposure by inhibiting the formation of Dapa-3-O-G.

-

Inducers: Rifampin (a UGT inducer) decreases dapagliflozin exposure by accelerating the formation of Dapa-3-O-G.

-

References

-

PubChem. Dapagliflozin 3-O-glucuronide (Compound CID 91617971). National Library of Medicine. [Link]

-

Kasichayanula, S., et al. (2013). A Nonlinear Mixed Effects Pharmacokinetic Model for Dapagliflozin and Dapagliflozin 3-O-glucuronide in Renal or Hepatic Impairment. CPT: Pharmacometrics & Systems Pharmacology. [Link]

-

Zhang, J., et al. (2025). A Simple, Sensitive, and Stable LC-MS/MS Method for the Simultaneous Determination and Pharmacokinetic Study of Dapagliflozin and Its Metabolite D3OG in Human Plasma. Biomedical Chromatography.[7][8][10] [Link]

Sources

- 1. A Nonlinear Mixed Effects Pharmacokinetic Model for Dapagliflozin and Dapagliflozin 3-O-glucuronide in Renal or Hepatic Impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A Simple and Sensitive LC-MS/MS Method for Determination of Dapagliflozin and Its Major Metabolite in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Validated LC-MS/MS methods for the determination of dapagliflozin, a sodium-glucose co-transporter 2 inhibitor in normal and ZDF rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Simple, Sensitive, and Stable LC-MS/MS Method for the Simultaneous Determination and Pharmacokinetic Study of Dapagliflozin and Its Metabolite D3OG in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. iosrphr.org [iosrphr.org]

- 7. abap.co.in [abap.co.in]

- 8. iosrphr.org [iosrphr.org]

- 9. researchgate.net [researchgate.net]

- 10. ijpsdronline.com [ijpsdronline.com]

Physicochemical Properties and Bioanalytical Characterization of Dapagliflozin 3-O-glucuronide

Executive Summary

Dapagliflozin 3-O-glucuronide (also known as BMS-801576 ) is the primary inactive metabolite of the SGLT2 inhibitor dapagliflozin. Formed predominantly in the liver and kidney via the UGT1A9 pathway, this glucuronide conjugate accounts for approximately 60% of the administered dose in humans. Unlike its parent compound, it lacks pharmacological activity against SGLT2 (IC50 > 10 µM), making it a critical biomarker for pharmacokinetic clearance rather than a therapeutic agent.

This technical guide provides a definitive physicochemical profile, metabolic pathway analysis, and validated bioanalytical protocols for researchers engaged in ADME (Absorption, Distribution, Metabolism, and Excretion) profiling and therapeutic drug monitoring.

Part 1: Chemical Identity & Structural Characterization

Dapagliflozin 3-O-glucuronide represents the conjugation of glucuronic acid to the C-3 hydroxyl group of the distal glucose ring of dapagliflozin. This modification significantly increases polarity, facilitating renal excretion.

Core Chemical Data

| Property | Specification |

| IUPAC Name | (2S,3S,4S,5R,6R)-6-[[(2S,3S,4R,5R,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

| Common Name | Dapagliflozin 3-O-glucuronide (D3OG) |

| CAS Registry Number | 1351438-75-9 |

| Molecular Formula | C₂₇H₃₃ClO₁₂ |

| Molecular Weight | 585.00 g/mol |

| Monoisotopic Mass | 584.166 g/mol |

| Stereochemistry | Beta (β)-linkage at the glycosidic bond |

Structural Visualization

The following diagram illustrates the metabolic conversion of Dapagliflozin to its 3-O-glucuronide form, highlighting the specific site of glucuronidation mediated by UGT1A9.

Figure 1: Metabolic pathway of Dapagliflozin showing the site-specific glucuronidation by UGT1A9.

Part 2: Physicochemical Profile

The conjugation of the glucuronic acid moiety drastically alters the physicochemical properties of the parent molecule, shifting it from a lipophilic drug (LogP ~2.7) to a highly hydrophilic metabolite.

Solubility and Ionization

| Parameter | Value / Description | Context & Implications |

| Solubility (Aqueous) | High (> 10 mg/mL) | The addition of the glucuronic acid moiety confers high water solubility, essential for renal elimination without reabsorption. |

| Solubility (Organic) | Soluble in DMSO, Methanol | Suitable for preparation of stock solutions (typically 1-10 mM) for in vitro assays. |

| pKa (Acidic) | ~2.8 (Carboxylic Acid) | The carboxylic acid on the glucuronide is ionized at physiological pH (7.4), trapping the metabolite in the urine (ion trapping). |

| LogP (Lipophilicity) | < 1.0 (Predicted) | Significantly lower than parent Dapagliflozin (2.7), preventing passive reabsorption in the renal tubules. |

| H-Bond Donors | 7 | Increased hydrogen bonding capacity compared to parent. |

| H-Bond Acceptors | 12 | High polarity index.[1][2] |

Stability Profile

-

Chemical Stability: Stable in aqueous solution at neutral pH. Hydrolysis of the glucuronide bond may occur under strongly acidic conditions (pH < 2) or high temperatures.

-

Enzymatic Stability: Susceptible to hydrolysis by β-glucuronidase (e.g., from E. coli or Helix pomatia), which regenerates the parent dapagliflozin. This property is utilized in bioanalytical assays to measure "total" drug levels if specific metabolite standards are unavailable.

-

Storage: Solid standards should be stored at -20°C. Stock solutions in DMSO/Methanol are stable for >6 months at -80°C.

Part 3: Bioanalytical Characterization & Protocols

Accurate quantification of Dapagliflozin 3-O-glucuronide is essential for pharmacokinetic studies. The following protocol outlines a validated LC-MS/MS workflow.

Mass Spectrometry Fragmentation (ESI)

The metabolite is typically analyzed using Negative Electrospray Ionization (ESI-) due to the acidic nature of the glucuronide, or Positive Mode (ESI+) as an ammonium adduct.

-

Precursor Ion (ESI-): m/z 583.1 [M-H]⁻

-

Product Ion (Quantifier): m/z 407.1 [Aglycone-H]⁻ (Loss of glucuronic acid moiety, -176 Da)

-

Precursor Ion (ESI+): m/z 602.2 [M+NH₄]⁺

-

Key Fragmentation Pathway: The primary fragmentation involves the cleavage of the glycosidic bond between the glucose and the glucuronic acid.

Experimental Protocol: Plasma Extraction & LC-MS/MS

Objective: Quantification of Dapagliflozin 3-O-glucuronide in human plasma.

Reagents:

-

Internal Standard (IS): Dapagliflozin-D5 or stable isotope-labeled glucuronide.

-

Precipitation Agent: Acetonitrile (LC-MS grade).

-

Mobile Phase A: 0.1% Formic Acid in Water (or 5mM Ammonium Acetate).

Step-by-Step Methodology:

-

Sample Preparation (Protein Precipitation):

-

Aliquot 50 µL of plasma sample into a 1.5 mL centrifuge tube.

-

Add 200 µL of Acetonitrile containing the Internal Standard (IS).

-

Vortex vigorously for 30 seconds to ensure complete protein precipitation.

-

Centrifuge at 12,000 x g for 10 minutes at 4°C.

-

Transfer 100 µL of the clear supernatant to an autosampler vial.

-

Optional: Dilute 1:1 with water to improve peak shape if initial mobile phase is aqueous.

-

-

Chromatographic Conditions:

-

Gradient Elution Program:

-

0.0 - 1.0 min: 90% A / 10% B (Isocratic hold for polar retention)

-

1.0 - 4.0 min: Linear ramp to 10% A / 90% B

-

4.0 - 5.0 min: Hold at 90% B (Wash)

-

5.0 - 5.1 min: Return to 90% A / 10% B

-

5.1 - 8.0 min: Re-equilibration

-

-

Detection (MRM Mode):

-

Monitor m/z 583.1 → 407.1 (Collision Energy: ~20-30 eV).

-

Bioanalytical Workflow Diagram

Figure 2: Validated bioanalytical workflow for the extraction and quantification of D3OG from plasma.

Part 4: Metabolic Significance & Kinetics

Understanding the formation of D3OG is crucial for predicting drug-drug interactions (DDIs), particularly with UGT inhibitors.

-

Enzyme Kinetics: The formation is catalyzed by UGT1A9 with minor contributions from UGT2B4 and UGT2B7.[8][9]

-

Interaction Potential:

-

Inhibitors: Strong UGT1A9 inhibitors (e.g., mefenamic acid) can increase systemic exposure of the parent dapagliflozin by inhibiting the formation of D3OG.[10]

-

Inducers: Rifampin (a UGT inducer) decreases parent exposure by accelerating the conversion to D3OG.

-

-

Renal Clearance: D3OG is actively secreted into the urine via OAT3 (Organic Anion Transporter 3), making it a substrate for transporter-mediated interactions, though clinically significant interactions at this step are rare.

References

-

PubChem. (2025).[11] Dapagliflozin 3-O-glucuronide (Compound Summary).[2][12][6] National Library of Medicine. Link

-

Obermeier, M., et al. (2010). In vitro characterization of the metabolism and transport of dapagliflozin. Drug Metabolism and Disposition.[13][8] Link

-

Kasichayanula, S., et al. (2013). Clinical Pharmacokinetics and Pharmacodynamics of Dapagliflozin. Clinical Pharmacokinetics. Link

-

Aubry, A.F., et al. (2010). Validated LC-MS/MS methods for the determination of dapagliflozin... in rat plasma. Bioanalysis.[3][5][6][14][15] Link

-

Bristol-Myers Squibb/AstraZeneca. (2014). FDA Clinical Pharmacology Review: Farxiga (Dapagliflozin). FDA Access Data. Link

Sources

- 1. Dapagliflozin 3-O-beta-D-Glucuronide | LGC Standards [lgcstandards.com]

- 2. caymanchem.com [caymanchem.com]

- 3. iosrphr.org [iosrphr.org]

- 4. Bot Verification [rasayanjournal.co.in]

- 5. A Simple and Sensitive LC-MS/MS Method for Determination of Dapagliflozin and Its Major Metabolite in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Simple and Sensitive LC-MS/MS Method for Determination of Dapagliflozin and Its Major Metabolite in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. WO2018029264A1 - Process for preparation of dapagliflozin and intermediates thereof - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Dapagliflozin | C21H25ClO6 | CID 9887712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Development of UPLC-MS/MS Method to Study the Pharmacokinetic Interaction between Sorafenib and Dapagliflozin in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dapagliflozin 3-O-glucuronide | C27H33ClO12 | CID 91617971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. synthose.com [synthose.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Validated LC-MS/MS methods for the determination of dapagliflozin, a sodium-glucose co-transporter 2 inhibitor in normal and ZDF rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Dapagliflozin 3-o-glucuronide molecular weight and formula

Title: Dapagliflozin 3-O-Glucuronide: Molecular Characterization, Metabolic Pathway, and Analytical Quantification[1][2]

Executive Summary

Dapagliflozin 3-O-glucuronide (also known as BMS-801576) is the primary inactive metabolite of the SGLT2 inhibitor dapagliflozin.[1][2] Formed extensively in the liver and kidney via the enzyme UGT1A9 , it accounts for approximately 61% of the administered dose in humans. Unlike the parent drug, this glucuronide conjugate lacks pharmacological activity against SGLT2 (IC50 > 10 µM, ~2600-fold less potent). Accurate quantification of this metabolite is critical for clinical pharmacokinetic (PK) profiling, renal impairment studies, and establishing mass balance during drug development.

Section 1: Chemical Identity & Physicochemical Properties

The addition of the glucuronic acid moiety at the C3-hydroxyl position significantly increases the polarity and water solubility of the molecule, facilitating renal excretion.

| Property | Data |

| Chemical Name | Dapagliflozin 3-O-β-D-glucuronide |

| Synonyms | BMS-801576, Dapagliflozin M15 |

| CAS Number | 1351438-75-9 |

| Molecular Formula | C₂₇H₃₃ClO₁₂ |

| Molecular Weight (Average) | 585.00 g/mol |

| Monoisotopic Mass | 584.16605 Da |

| Solubility | High (Water, Methanol, DMSO) |

| pKa | ~2.9 (Carboxylic acid of glucuronide) |

| Storage | -20°C (Hygroscopic; store under inert gas) |

Structural Insight: Dapagliflozin is a C-aryl glucoside.[1][2] The metabolic conjugation occurs at the 3-hydroxyl group of the glucose ring of the parent molecule, not on the aglycone phenyl rings. This specific regioselectivity is dictated by the binding pocket of the UGT1A9 enzyme.

Section 2: Biosynthesis & Metabolic Pathway

Dapagliflozin undergoes minimal oxidative metabolism (CYP450).[2] The dominant clearance pathway is glucuronidation.

Enzymatic Kinetics:

-

Primary Enzyme: UGT1A9 (Uridine 5'-diphospho-glucuronosyltransferase 1-9).[1][2]

-

Secondary Enzymes: UGT2B4, UGT2B7 (Minor contributions).[2]

-

Reaction Type: SN2-like nucleophilic attack of the dapagliflozin 3-OH group on UDP-glucuronic acid.[1][2]

Pathway Diagram (Graphviz):

Caption: Metabolic conversion of Dapagliflozin to its 3-O-glucuronide via UGT1A9, leading to renal elimination.[1][2][3]

Section 3: Analytical Quantification (LC-MS/MS)

Quantification of Dapagliflozin 3-O-glucuronide (D3OG) requires a specific LC-MS/MS protocol distinct from the parent drug due to its high polarity.[1][2]

Methodology Overview

-

Matrix: Human Plasma or Urine.[4]

-

Sample Preparation: Protein Precipitation (PPT) with Methanol is preferred over Liquid-Liquid Extraction (LLE) because the polar glucuronide extracts poorly into non-polar organic solvents (like MTBE) used for the parent drug.[2]

-

Instrumentation: Triple Quadrupole MS (e.g., Agilent 6495, Sciex 6500).[2]

Chromatographic Conditions

-

Column: C18 Reverse Phase (e.g., Waters XSelect HSS T3 or Agilent Poroshell 120 EC-C18).[1][2]

-

Why: High aqueous stability is needed to retain the polar glucuronide.

-

-

Mobile Phase:

-

Elution Order: D3OG elutes earlier than Dapagliflozin due to higher polarity.[2]

Mass Spectrometry Parameters (Negative Mode)

Negative electrospray ionization (ESI-) is the industry standard for glucuronides due to the carboxylic acid moiety.[2]

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Transition Type |

| Dapa 3-O-Gluc | 583.2 [M-H]⁻ | 407.1 | 20-30 | Quantifier (Loss of Glucuronide) |

| Dapa 3-O-Gluc | 583.2 [M-H]⁻ | 329.1 | 40-50 | Qualifier (Aglycone fragment) |

| Dapagliflozin | 407.1 [M-H]⁻ | 329.1 | 25 | Quantifier |

Protocol Note: The transition m/z 583 → 407 corresponds to the neutral loss of the glucuronic acid moiety (-176 Da), a characteristic fragmentation pathway for O-glucuronides.

Section 4: Experimental Generation (In Vitro)

For labs unable to purchase the standard, D3OG can be biosynthesized using liver microsomes.

Protocol: Enzymatic Biosynthesis

-

Incubation System:

-

Procedure:

-

Validation: Analyze supernatant via LC-MS/MS using the transitions defined in Section 3.

References

-

PubChem. Dapagliflozin 3-O-glucuronide | C27H33ClO12.[1][2] National Library of Medicine. Available at: [Link][1][2]

-

Kasichayanula, S., et al. (2014).[2] Clinical Pharmacokinetics and Pharmacodynamics of Dapagliflozin, a Selective Inhibitor of Sodium-Glucose Co-transporter Type 2. Clinical Pharmacokinetics. Available at: [Link][1][2]

-

Aubry, A.F., et al. (2010).[2][6] Validated LC–MS/MS methods for the determination of dapagliflozin, a sodium-glucose co-transporter 2 inhibitor in normal and ZDF rat plasma. Bioanalysis. Available at: [Link]

-

FDA Center for Drug Evaluation and Research. (2014). Application Number: 202293Orig1s000 - Clinical Pharmacology and Biopharmaceutics Review.[1][2] Available at: [Link][1][2]

-

Obermeier, M., et al. (2010).[2] In vitro characterization of the metabolism of the SGLT2 inhibitor dapagliflozin. Drug Metabolism and Disposition.[4][7] Available at: [Link]

Sources

- 1. Dapagliflozin 3-O-glucuronide | C27H33ClO12 | CID 91617971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. Development of UPLC-MS/MS Method to Study the Pharmacokinetic Interaction between Sorafenib and Dapagliflozin in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. irjms.com [irjms.com]

- 6. iosrphr.org [iosrphr.org]

- 7. ijper.org [ijper.org]

Technical Guide: Dapagliflozin 3-O-Glucuronide Mechanism of Formation

[1]

Executive Summary

This technical guide details the metabolic biotransformation of Dapagliflozin (Farxiga/Forxiga), a selective SGLT2 inhibitor, into its major inactive metabolite, Dapagliflozin 3-O-glucuronide (D3OG).[1] Unlike many oral antidiabetics metabolized via oxidative CYP450 pathways, Dapagliflozin undergoes direct Phase II conjugation. This process is primarily catalyzed by UDP-glucuronosyltransferase 1A9 (UGT1A9) , predominantly in the liver and kidneys.[1][2]

Understanding this pathway is critical for drug development professionals assessing drug-drug interaction (DDI) risks, renal impairment dosing, and bioanalytical assay development.[1]

Molecular Architecture & Reaction Mechanism[1]

Structural Basis

Dapagliflozin is a C-glucoside , characterized by a chemically stable carbon-carbon bond linking the glucose moiety to the aglycone phenyl ring.[1] This C-glycosidic bond renders the drug resistant to hydrolysis by intestinal glucosidases, ensuring high oral bioavailability.

However, the glucose moiety itself contains multiple hydroxyl (-OH) groups susceptible to conjugation.[1] The specific metabolic event is the transfer of glucuronic acid to the hydroxyl group at the C3 position of the glucose ring.

The Glucuronidation Reaction

The formation of D3OG follows a nucleophilic substitution mechanism:

-

Cofactor Binding: The enzyme UGT1A9 binds the cofactor UDP-glucuronic acid (UDPGA).[1]

-

Nucleophilic Attack: The hydroxyl oxygen at position C3 of Dapagliflozin acts as the nucleophile.

-

Catalysis: It attacks the anomeric carbon (C1) of the glucuronic acid moiety on UDPGA.

-

Inversion: The reaction proceeds with inversion of configuration at the anomeric center of the glucuronic acid, resulting in a

-O-glucuronide linkage. -

Release: UDP is released as the leaving group.

Pathway Visualization

[2][3][4][5]

Enzymology & Kinetics

Enzyme Specificity

While multiple UGT isoforms exist, UGT1A9 is the high-specificity driver for Dapagliflozin glucuronidation.

-

Primary Driver: UGT1A9 (Responsible for >60% of clearance).[1][2][3][4]

-

Minor Contributors: UGT2B4 and UGT2B7.

-

CYP450 Role: Negligible (<10% oxidative metabolism).[1]

This reliance on UGT1A9 rather than CYP3A4 or CYP2C9 is advantageous, as it minimizes DDIs with common co-medications (e.g., statins, anticoagulants).

Kinetic Profile

Dapagliflozin exhibits linear, dose-proportional pharmacokinetics over the therapeutic range (0.1 mg to 500 mg).[1][2] This suggests that the formation of D3OG is non-saturable at clinical concentrations.

| Parameter | Value / Characteristic | Clinical Implication |

| Primary Enzyme | UGT1A9 | Polymorphisms in UGT1A9 may slightly alter exposure but are rarely clinically significant.[1] |

| Reaction Type | Phase II Conjugation | Low risk of reactive intermediate formation compared to Phase I oxidation. |

| Linearity | Linear (First-order) | Clearance is constant; AUC increases proportionally with dose.[1] |

| Metabolite Activity | Inactive | D3OG is ~2600-fold less potent against SGLT2; contributes no therapeutic effect.[1] |

| Elimination | Renal (Active secretion) | D3OG is actively secreted into urine; renal impairment increases D3OG systemic exposure.[1] |

Experimental Protocol: In Vitro Formation Assay

The "Latency" Challenge

A critical, often overlooked aspect of UGT assays is latency . UGT active sites are located within the lumen of the endoplasmic reticulum (ER). In standard microsomal preparations, the ER membrane forms closed vesicles, blocking the entry of the polar cofactor UDPGA.

-

Requirement: You must use a pore-forming agent.[1] Alamethicin is the gold standard (superior to detergents like Brij-58 which may inhibit enzyme activity).[1]

Step-by-Step Incubation Protocol

Objective: Quantify the formation rate of D3OG using Human Liver Microsomes (HLM).

-

Preparation of Stock Solutions:

-

Pre-Incubation (Activation Step):

-

Mix HLM (final conc. 0.5 mg/mL) with Alamethicin (50 µg/mg protein) in Buffer.[1]

-

Incubate on ice for 15 minutes. Reason: Allows alamethicin to perforate the microsomal membrane.

-

-

Reaction Initiation:

-

Termination:

-

After defined time (e.g., 30 min), quench with ice-cold Acetonitrile containing Internal Standard (e.g., [13C]-Dapagliflozin).

-

Centrifuge at 4000g for 10 min to pellet protein.

-

Analytical Workflow (LC-MS/MS)

Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-S).[1] Mode: Negative Electrospray Ionization (ESI-).[1] Glucuronides ionize best in negative mode.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Mechanism |

| Dapagliflozin | 407.1 [M-H]⁻ | 329.2 | Loss of fragment |

| D3OG (Metabolite) | 583.2 [M-H]⁻ | 407.1 | Neutral loss of Glucuronic Acid (-176 Da) |

Workflow Diagram

Clinical Pharmacology & Implications[1][6][7][8]

Renal Impairment

Since D3OG is eliminated via the kidneys, renal impairment leads to a significant accumulation of the metabolite.

-

Observation: In severe renal impairment (eGFR < 30 mL/min), D3OG systemic exposure (AUC) increases significantly.[1]

-

Safety: Because D3OG is inactive and non-toxic, this accumulation does not require dose adjustment for safety reasons (though efficacy of the parent drug drops because it relies on filtration).

Drug-Drug Interactions (DDI)[1]

-

Perpetrator Potential: Dapagliflozin does not inhibit CYPs or UGTs significantly.[1][5]

-

Victim Potential: Strong UGT1A9 inhibitors (e.g., mefenamic acid) could theoretically increase dapagliflozin levels.[1] However, clinical studies (e.g., with rifampin or mefenamic acid) show these changes are not clinically relevant, reinforcing the robustness of the glucuronidation pathway.

References

-

Kasichayanula, S., et al. (2014). "Clinical Pharmacokinetics and Pharmacodynamics of Dapagliflozin, a Selective Inhibitor of Sodium-Glucose Co-transporter Type 2." Clinical Pharmacokinetics.

-

Obermeier, M., et al. (2010). "In vitro characterization of the metabolism of dapagliflozin." Drug Metabolism and Disposition. (Foundational paper identifying UGT1A9).[1]

-

FDA Center for Drug Evaluation and Research. "Clinical Pharmacology and Biopharmaceutics Review: Dapagliflozin (NDA 202293)."[1]

-

Fisher, M. B., et al. (2000). "In vitro glucuronidation using human liver microsomes and the pore-forming peptide alamethicin."[6] Drug Metabolism and Disposition.

-

PubChem Compound Summary. "Dapagliflozin 3-O-glucuronide." [1]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Clinical pharmacokinetics and pharmacodynamics of dapagliflozin, a selective inhibitor of sodium-glucose co-transporter type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Nonlinear Mixed Effects Pharmacokinetic Model for Dapagliflozin and Dapagliflozin 3-O-glucuronide in Renal or Hepatic Impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. semanticscholar.org [semanticscholar.org]

Mechanistic & Kinetic Profiling: The Role of UGT1A9 in Dapagliflozin 3-O-Glucuronide Synthesis

[1][2]

Executive Summary

Dapagliflozin is a potent, selective sodium-glucose cotransporter 2 (SGLT2) inhibitor used in the management of Type 2 Diabetes Mellitus (T2DM), Heart Failure, and Chronic Kidney Disease. Unlike many oral antidiabetic agents that rely on Cytochrome P450 (CYP) oxidative metabolism, dapagliflozin is cleared primarily via conjugation.

The uridine diphosphate glucuronosyltransferase UGT1A9 is the principal enzyme responsible for the metabolic clearance of dapagliflozin, catalyzing its conversion to the inactive metabolite Dapagliflozin 3-O-glucuronide (D3OG) .[1][2] This guide details the mechanistic basis of this reaction, the kinetic dominance of UGT1A9 in both hepatic and renal tissues, and the experimental frameworks required to validate this pathway in a drug development setting.

Molecular Mechanism of Glucuronidation

The metabolic clearance of dapagliflozin is driven by the transfer of glucuronic acid from the cofactor uridine-5'-diphospho-glucuronic acid (UDPGA) to the C3-hydroxyl group of the dapagliflozin glucose moiety.[1]

Structural Transformation

Dapagliflozin contains a C-aryl glucoside structure, which confers resistance to hydrolysis by glucosidases.[1] However, the hydroxyl groups on the glucose ring remain susceptible to Phase II conjugation. UGT1A9 exhibits high regioselectivity for the C3-hydroxyl position.[1]

-

Substrate: Dapagliflozin (C21H25ClO6)[1]

-

Enzyme: UGT1A9 (Major), UGT1A1/UGT2B4 (Minor/Negligible)[1]

-

Cofactor: UDP-Glucuronic Acid (UDPGA)[1]

-

Product: Dapagliflozin 3-O-glucuronide (Inactive, highly water-soluble)[1]

Pathway Visualization[1][4]

Figure 1: The metabolic pathway of Dapagliflozin to Dapagliflozin 3-O-glucuronide, highlighting the central role of UGT1A9 and subsequent renal elimination.[1]

Enzymatic Kinetics & Tissue Specificity[1]

A critical and often overlooked aspect of dapagliflozin metabolism is the extrahepatic contribution of UGT1A9. While the liver is the standard site for metabolism, UGT1A9 is highly expressed in the human kidney cortex.

Kinetic Profiling: Liver vs. Kidney

Experimental data indicates that the intrinsic clearance (

| Parameter | Human Liver Microsomes (HLM) | Human Kidney Microsomes (HKM) | Implication |

| D3OG Formation Rate | ~60.8 pmol/min/mg protein | ~184 pmol/min/mg protein | Kidney is a major metabolic site.[1][2] |

| Enzyme Kinetics | Michaelis-Menten | Michaelis-Menten | Non-allosteric behavior.[1] |

| Primary Isoform | UGT1A9 | UGT1A9 | Consistent isoform dependency. |

Data Source: Kasichayanula et al. (2012) & Obermeier et al. (2010)[1]

Isoform Selectivity

Reaction phenotyping using recombinant UGTs (rUGTs) demonstrates the exclusivity of UGT1A9:

-

UGT1A9: High turnover.

-

UGT1A1, UGT2B4, UGT2B7: Minimal to negligible turnover.

-

Inhibition: Dapagliflozin itself inhibits UGT1A9 with a

of approximately 12–15 µM, but at therapeutic concentrations, this auto-inhibition is not clinically limiting.

Experimental Framework: Reaction Phenotyping

To validate the role of UGT1A9 in a new experimental setting (e.g., comparing a generic or new formulation), the following "Reaction Phenotyping" protocol is recommended. This protocol uses chemical inhibition to confirm pathway specificity.

Reagents & Materials

-

Enzyme Source: Recombinant human UGT1A9 (rUGT1A9) or Human Liver Microsomes (HLM).[1][3]

-

Substrate: Dapagliflozin (1–100 µM range).

-

Cofactor: UDPGA (2–5 mM final concentration).

-

Pore-Forming Agent: Alamethicin (Essential for microsomal permeability; 50 µg/mL).[1]

-

Selective Inhibitor: Niflumic Acid (Selective for UGT1A9;

).[1] -

Buffer: 50 mM Tris-HCl (pH 7.4) + 10 mM

.

Step-by-Step Protocol

-

Activation: Pre-incubate microsomes/rUGT with Alamethicin on ice for 15 minutes to permeabilize the membrane and expose the UGT active site.

-

Pre-Incubation: Mix activated enzyme, Buffer (

), and Dapagliflozin (Substrate) at 37°C for 5 minutes.-

Control Arm: Vehicle only.

-

Inhibition Arm: Add Niflumic Acid (1-5 µM).[1]

-

-

Initiation: Start reaction by adding UDPGA .

-

Incubation: Incubate at 37°C for 30–60 minutes (ensure linear range).

-

Termination: Stop reaction with ice-cold Acetonitrile (ACN) containing Internal Standard.

-

Analysis: Centrifuge and analyze supernatant via LC-MS/MS monitoring the D3OG transition (m/z transition specific to the glucuronide adduct).

Experimental Workflow Diagram

Figure 2: Reaction phenotyping workflow to validate UGT1A9 specificity using chemical inhibition.

Clinical Pharmacology & Pharmacogenetics[1]

Understanding the UGT1A9 pathway is essential for predicting Drug-Drug Interactions (DDIs) and assessing genetic risks.[1]

Drug-Drug Interactions (DDIs)

Since UGT1A9 is the primary clearance mechanism, strong inhibitors or inducers of this enzyme significantly alter dapagliflozin exposure (AUC).[1]

-

Mefenamic Acid (Strong Inhibitor): Increases dapagliflozin AUC by ~50%.

-

Rifampin (Inducer): Decreases dapagliflozin AUC by ~22%.

-

Clinical Relevance: While these changes are measurable, they are generally not considered clinically critical enough to require dose adjustment for dapagliflozin, demonstrating the robustness of the pathway.

Pharmacogenetics (UGT1A9 Polymorphisms)

Genetic variations in UGT1A9 (e.g., UGT1A9*3) are known to affect the metabolism of other drugs (e.g., mycophenolic acid). However, for dapagliflozin:

-

Finding: Clinical studies have shown that UGT1A9 polymorphisms do not have a clinically meaningful impact on dapagliflozin clearance.[4]

-

Data: Geometric mean ratios for clearance in variant carriers fall within the range of wild-type subjects.

References

-

Kasichayanula, S., et al. (2012). "The influence of kidney function on dapagliflozin exposure, metabolism and pharmacodynamics in healthy subjects and in patients with type 2 diabetes mellitus."[5] British Journal of Clinical Pharmacology, 76(3), 432-444.[1][2]

-

Obermeier, M., et al. (2010).[3] "In vitro characterization and pharmacokinetics of dapagliflozin (BMS-512148), a potent sodium-glucose cotransporter type II inhibitor, in animals and humans."[1][6] Drug Metabolism and Disposition, 38(3), 405-414.[1]

-

Pattanawongsa, A., et al. (2015).[3][7] "Inhibition of Human UDP-Glucuronosyltransferase Enzymes by Canagliflozin and Dapagliflozin: Implications for Drug-Drug Interactions."[1][3] Drug Metabolism and Disposition, 43(10), 1468-1476.[1][3]

-

European Medicines Agency. (2012). "Assessment Report: Forxiga (Dapagliflozin)." EMA/CHMP/626353/2012.

-

FDA Clinical Pharmacology Review. (2014). "Dapagliflozin (Farxiga) NDA 202293." Center for Drug Evaluation and Research.

Sources

- 1. Dapagliflozin 3-O-glucuronide | C27H33ClO12 | CID 91617971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. ema.europa.eu [ema.europa.eu]

- 5. The influence of kidney function on dapagliflozin exposure, metabolism and pharmacodynamics in healthy subjects and in patients with type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro characterization and pharmacokinetics of dapagliflozin (BMS-512148), a potent sodium-glucose cotransporter type II inhibitor, in animals and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Technical Guide: Dapagliflozin 3-O-glucuronide – Characterization of an Inactive Metabolite

[1]

Executive Summary

This technical guide provides a comprehensive analysis of Dapagliflozin 3-O-glucuronide (D3OG) , the primary circulating metabolite of the SGLT2 inhibitor dapagliflozin.[1] Designed for drug development professionals and application scientists, this document details the metabolic pathway mediated by UGT1A9 , validates the pharmacological inactivity of D3OG, and outlines robust LC-MS/MS methodologies for its quantification. Understanding D3OG is critical for interpreting pharmacokinetic (PK) data, particularly in populations with renal impairment where metabolite accumulation occurs without clinical toxicity.

Introduction: The Metabolic Logic of Dapagliflozin

Dapagliflozin is a potent, selective inhibitor of Sodium-Glucose Cotransporter 2 (SGLT2) , used to improve glycemic control in Type 2 Diabetes Mellitus (T2DM).[2][3][4] Unlike traditional hypoglycemic agents, its mechanism is insulin-independent, relying on the inhibition of renal glucose reabsorption in the proximal tubule.

To ensure safety and predictable clearance, the drug was designed to undergo metabolic inactivation rather than forming active or toxic intermediates. The primary clearance pathway is hepatic and renal glucuronidation, converting the active C-glucoside parent drug into the inactive O-glucuronide metabolite, D3OG.

Metabolic Pathway & Enzymology

The biotransformation of dapagliflozin is highly specific. While oxidative metabolism (CYP450) plays a minor role (<10%), the dominant pathway is direct conjugation.

The Role of UGT1A9

The enzyme UDP-glucuronosyltransferase 1A9 (UGT1A9) is the primary catalyst responsible for converting dapagliflozin to D3OG.

-

Substrate Specificity: Dapagliflozin possesses multiple hydroxyl groups on its glucose moiety. UGT1A9 selectively targets the 3-hydroxyl group of the sugar ring.

-

Reaction Type: Glucuronidation transfers glucuronic acid from uridine diphosphate glucuronic acid (UDPGA) to the substrate, increasing polarity and water solubility to facilitate renal excretion.

-

Abundance: D3OG accounts for approximately 61% of the administered dose recovered in urine, confirming it as the major clearance product.

Pathway Visualization

The following diagram illustrates the conversion of Dapagliflozin to D3OG, highlighting the structural transformation mediated by UGT1A9.

Figure 1: UGT1A9-mediated metabolic pathway of dapagliflozin.[5] The 3-O-glucuronidation renders the molecule pharmacologically inert and hydrophilic for excretion.[5]

Pharmacological Validation of Inactivity

A critical aspect of dapagliflozin's safety profile is the confirmed inactivity of its major metabolite. This ensures that accumulation of the metabolite (e.g., in renal failure) does not result in exaggerated pharmacological effects (hypoglycemia).

Comparative Potency (SGLT2 Inhibition)

In vitro assays utilizing CHO-K1 cells expressing human SGLT2 have quantified the inhibitory potential of D3OG compared to the parent drug.

| Compound | Target | IC50 (nM) | Relative Potency | Status |

| Dapagliflozin | hSGLT2 | ~1.1 | 1x | Active |

| Dapagliflozin 3-O-glucuronide | hSGLT2 | > 2,600 | < 0.0004x | Inactive |

Scientific Insight: The addition of the bulky glucuronic acid moiety at the 3-position sterically hinders the molecule's ability to bind to the sodium-glucose cotransporter, effectively nullifying its biological activity.

Clinical Implications in Renal Impairment

-

Accumulation: In patients with severe renal impairment (eGFR < 30 mL/min), systemic exposure (AUC) to D3OG increases significantly due to reduced renal clearance.

-

Safety: Because D3OG is inactive, this accumulation does not lead to increased SGLT2 inhibition or toxicity, validating the drug's safety profile in this population.

Bioanalytical Quantification (LC-MS/MS)

For pharmacokinetic studies, distinguishing the parent drug from its glucuronide is essential. The following protocol outlines a validated LC-MS/MS workflow.

Method Parameters[1][6][7][8][9][10][11]

-

Instrumentation: Triple Quadrupole Mass Spectrometer (e.g., Agilent 6495 or Sciex QTRAP).

-

Ionization Mode:

-

Chromatography:

-

Column: C18 Reverse Phase (e.g., Poroshell 120 EC-C18, 2.1 x 100 mm).[5]

-

Mobile Phase: Gradient elution with Ammonium Formate (10mM) and Acetonitrile/Methanol.

-

Separation: Critical to resolve D3OG from the parent to prevent source fragmentation of the metabolite back into the parent (in-source decay), which would overestimate parent drug levels.

-

Mass Transitions (MRM)

-

Dapagliflozin (Parent): m/z 407 [M-H]⁻ or 426 [M+NH4]⁺.[5]

-

D3OG (Metabolite):

Analytical Workflow Diagram

Figure 2: Step-by-step bioanalytical workflow for the simultaneous quantification of Dapagliflozin and D3OG.

Experimental Protocol: Enzymatic Generation of D3OG

For researchers requiring D3OG standards for retention time confirmation or inhibition assays, enzymatic synthesis is a robust, self-validating alternative to complex chemical synthesis.

Objective

Generate Dapagliflozin 3-O-glucuronide using recombinant UGT1A9 supersomes.

Materials

-

Substrate: Dapagliflozin (10 mM stock in DMSO).

-

Enzyme: Recombinant Human UGT1A9 Supersomes (commercially available).[5]

-

Cofactor: Uridine 5'-diphospho-glucuronic acid (UDPGA), 25 mM stock.[5]

-

Buffer: Tris-HCl (50 mM, pH 7.5) + MgCl2 (10 mM).[5]

-

Pore Forming Agent: Alamethicin (25 µg/mL).[5]

Protocol Steps

-

Pre-Incubation: Thaw UGT1A9 supersomes on ice. Dilute to 0.5 mg protein/mL in Tris-HCl buffer containing MgCl2 and Alamethicin.[5] Incubate on ice for 15 minutes to permeabilize the membrane.

-

Reaction Setup: In a 1.5 mL microcentrifuge tube, combine:

-

180 µL Pre-incubated Enzyme Mix.

-

2 µL Dapagliflozin stock (Final conc: 100 µM).[5]

-

-

Initiation: Add 20 µL UDPGA stock (Final conc: 2.5 mM). Vortex gently.

-

Incubation: Incubate at 37°C in a shaking water bath for 60–120 minutes.

-

Termination: Stop the reaction by adding 200 µL ice-cold Acetonitrile (containing Internal Standard if quantification is required).

-

Clarification: Centrifuge at 10,000 x g for 10 minutes to pellet protein.

-

Validation: Analyze the supernatant via LC-MS/MS.

-

Success Criteria: Appearance of a peak at m/z 583 (negative mode) eluting earlier than the parent drug (due to increased polarity).

-

References

-

Kasichayanula, S. et al. (2013). A Nonlinear Mixed Effects Pharmacokinetic Model for Dapagliflozin and Dapagliflozin 3-O-glucuronide in Renal or Hepatic Impairment. British Journal of Clinical Pharmacology. Link

-

Obermeier, M. et al. (2010). In vitro characterization of the metabolism of dapagliflozin, an SGLT2 inhibitor, in human liver and kidney. Drug Metabolism and Disposition. Link

-

Aubry, A. F. et al. (2010). Validated LC-MS/MS methods for the determination of dapagliflozin, a sodium-glucose co-transporter 2 inhibitor in normal and ZDF rat plasma. Bioanalysis. Link

-

PubChem Compound Summary. (2025). Dapagliflozin 3-O-glucuronide.[5][1][3][] National Center for Biotechnology Information. Link[5]

-

Pattanawongsa, A. et al. (2015).[7] Inhibition of Human UDP-Glucuronosyltransferase Enzymes by Canagliflozin and Dapagliflozin: Implications for Drug-Drug Interactions. Drug Metabolism and Disposition. Link

Sources

- 1. A Simple and Sensitive LC-MS/MS Method for Determination of Dapagliflozin and Its Major Metabolite in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The SGLT2 Inhibitor Dapagliflozin Disrupts the Cell Cycle at High Concentrations Without Altering Glycosphingolipid (De Novo)Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. ias.ac.in [ias.ac.in]

- 5. Dapagliflozin 3-O-glucuronide | C27H33ClO12 | CID 91617971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Renal Excretion Pathway of Dapagliflozin 3-O-glucuronide: A Technical Guide

This guide details the renal excretion pathway of Dapagliflozin 3-O-glucuronide (D3OG), the major inactive metabolite of the SGLT2 inhibitor dapagliflozin.[1][2][3][4] It synthesizes metabolic formation, transporter kinetics, and clinical pharmacokinetics into a unified technical narrative.[4]

Executive Summary

The renal excretion of Dapagliflozin 3-O-glucuronide (D3OG) is not a passive filtration process but a complex interplay of local renal metabolism and active transport .[4] While dapagliflozin (parent) is cleared negligibly by the kidneys (<2%), D3OG accounts for ~61% of the dose in urine.[4]

Crucially, D3OG in the urine originates from two distinct sources:

-

Systemic Filtration: Clearance of circulating hepatic-formed D3OG.[4]

-

Renal Bio-transformation: Local glucuronidation of parent dapagliflozin by renal UGT1A9, followed by immediate apical secretion.[4]

This dual-origin mechanism explains why renal impairment disproportionately affects the formation clearance of the metabolite, distinct from simple filtration decline.[4]

Metabolic Formation & Chemical Context

Dapagliflozin is metabolized primarily via glucuronidation, bypassing significant CYP450 oxidative pathways.[4]

-

Enzyme: Uridine diphosphate glucuronosyltransferase 1A9 (UGT1A9 ).[1][4]

-

Reaction: Conjugation of glucuronic acid to the C-glucoside parent structure.[4]

-

Sites of Metabolism:

-

Product: Dapagliflozin 3-O-glucuronide (Inactive against SGLT2; 2600-fold less potent).[1][4]

The Renal Excretion Pathway

The appearance of D3OG in urine is the net result of glomerular filtration, tubular secretion, and local tubular metabolism.[4]

A. Glomerular Filtration

As a polar conjugate (MW ~585 Da) with high water solubility, circulating D3OG is freely filtered at the glomerulus.[4] However, its protein binding (parent dapagliflozin is ~91% bound) limits the efficiency of passive filtration, necessitating active tubular secretion mechanisms.[4]

B. Active Tubular Secretion & Local Formation

This phase differentiates D3OG handling from simple organic anions.[4]

-

Basolateral Uptake (Parent & Metabolite):

-

Intracellular Metabolism (The "Renal Fraction"):

-

Apical Efflux:

-

The intracellularly formed and transported D3OG must be effluxed into the tubular lumen.[4]

-

Transporters: Multidrug Resistance Proteins (MRP2/ABCC2 and MRP4/ABCC4 ) and Breast Cancer Resistance Protein (BCRP/ABCG2 ) are the canonical efflux pumps for glucuronide conjugates on the apical membrane.[4]

-

Pathway Visualization

Caption: Dual-pathway excretion showing systemic filtration and local renal synthesis via UGT1A9.[4]

Experimental Validation Protocols

To validate the specific transporters and enzymes involved, the following self-validating experimental workflows are recommended.

Protocol A: Transporter Substrate Identification (In Vitro)

Objective: Confirm OAT3-mediated uptake of D3OG.[4]

-

System: HEK293 cells stably transfected with OAT3 (SLC22A8) vs. Mock-transfected control.[4]

-

Substrate Preparation: Radiolabeled [14C]-D3OG or LC-MS/MS quantification.[4]

-

Inhibition Check: Use Probenecid (pan-OAT inhibitor) as a positive control for inhibition.[4]

-

Uptake Assay:

-

Incubate cells with D3OG (1–100 µM) for 2, 5, and 10 mins (determine linear range).

-

Lyse cells and measure intracellular concentration.[4]

-

Validation Criteria: Uptake ratio (OAT3/Mock) > 2.0; >50% inhibition by Probenecid.

-

Protocol B: Renal Microsomal Glucuronidation

Objective: Quantify the "Renal Fraction" of metabolism.[4]

-

System: Human Kidney Microsomes (HKM) vs. Human Liver Microsomes (HLM).[4]

-

Cofactor: Uridine 5'-diphospho-glucuronic acid (UDPGA).[4]

-

Specific Inhibitor: Niflumic acid (selective UGT1A9 inhibitor).[4]

-

Workflow:

Caption: Workflow for quantifying renal contribution to D3OG formation using kidney microsomes.

Clinical Implications: Renal Impairment

The pharmacokinetics of D3OG are highly sensitive to renal function, but not in a linear filtration-only manner.[4]

Impact of CKD (Chronic Kidney Disease)[4][5][6][7]

-

Reduced Formation: As renal mass and tubule function decline, the local expression of UGT1A9 decreases.[4] This leads to a drop in the renal formation of D3OG.[1][2][4]

-

Reduced Excretion: The filtration and secretion of systemically formed D3OG decrease.[4]

-

Net Effect:

Data Summary: PK Parameters in Renal Impairment[1][2][3][4][6][8]

| Parameter | Normal Function (CrCl > 80 mL/min) | Severe Impairment (CrCl < 30 mL/min) | Mechanism of Change |

| Dapa Elimination | ~60% to D3OG | Reduced | Loss of Renal UGT1A9 activity |

| Renal Fraction | 40–55% of D3OG formed in kidney | ~10% formed in kidney | Loss of functional proximal tubules |

| D3OG Exposure | Baseline | Increased (~2-3 fold) | Reduced Filtration + Secretion |

| Urine Glucose | High | Low | Reduced Filtered Glucose Load |

References

-

Clinical Pharmacokinetics and Pharmacodynamics of Dapagliflozin. Clin Pharmacokinet. [Link]

-

A Nonlinear Mixed Effects Pharmacokinetic Model for Dapagliflozin and Dapagliflozin 3-O-glucuronide in Renal or Hepatic Impairment. CPT Pharmacometrics Syst Pharmacol. [Link][4]

-

Dapagliflozin Binds Specifically to Sodium-Glucose Cotransporter 2 in the Proximal Renal Tubule. J Nucl Med. [Link][4]

-

Disposition and Metabolism of Dapagliflozin. Drug Metab Dispos. [Link]

Sources

- 1. A Nonlinear Mixed Effects Pharmacokinetic Model for Dapagliflozin and Dapagliflozin 3-O-glucuronide in Renal or Hepatic Impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Nonlinear Mixed Effects Pharmacokinetic Model for Dapagliflozin and Dapagliflozin 3-O-glucuronide in Renal or Hepatic Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The influence of kidney function on dapagliflozin exposure, metabolism and pharmacodynamics in healthy subjects and in patients with type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

Technical Guide: Stability Assessment and Bioanalysis of Dapagliflozin 3-O-Glucuronide in Biological Matrices

Executive Summary

Dapagliflozin is a selective sodium-glucose co-transporter 2 (SGLT2) inhibitor widely used for Type 2 Diabetes Mellitus (T2DM).[1][2][3][4][5] Its primary metabolic clearance pathway involves uridine diphosphate glucuronosyltransferase 1A9 (UGT1A9)-mediated conjugation to form Dapagliflozin 3-O-glucuronide (D3OG) .[6] While D3OG is pharmacologically inactive (2600-fold less potent than the parent), its stability in biological matrices is a critical variable in pharmacokinetic (PK) and toxicokinetic assessments.

This guide addresses the specific stability challenges associated with D3OG—primarily enzymatic hydrolysis in urine and in-source fragmentation during LC-MS/MS analysis . Failure to control these variables can lead to the "back-conversion" of metabolite to parent, resulting in a gross overestimation of Dapagliflozin exposure.

Chemical Basis and Stability Profile[7]

Structural Characteristics